molecular formula C20H18KNO4 B4906652 Potassium;2-(3,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylate

Potassium;2-(3,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylate

Cat. No.: B4906652
M. Wt: 375.5 g/mol
InChI Key: ZHRPRYLSPGZRQM-UHFFFAOYSA-M
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Description

Potassium;2-(3,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with dimethoxyphenyl and dimethyl groups, along with a carboxylate moiety. The potassium salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;2-(3,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylate typically involves multi-step organic reactions One common method includes the condensation of 3,4-dimethoxybenzaldehyde with appropriate precursors to form the quinoline coreThe final step involves the formation of the potassium salt to enhance solubility and stability .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow photochemical reactions and microwave-assisted synthesis. These methods offer advantages such as reduced reaction times and increased yields .

Chemical Reactions Analysis

Types of Reactions

Potassium;2-(3,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Potassium;2-(3,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Potassium;2-(3,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

  • 2-(3,4-dimethoxyphenyl)-quinoline-4-carboxylate
  • 6,8-dimethylquinoline-4-carboxylate
  • 3,4-dimethoxyphenyl-quinoline derivatives

Uniqueness

Potassium;2-(3,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethoxyphenyl and dimethyl groups, along with the carboxylate moiety, enhances its solubility, stability, and potential biological activities compared to other quinoline derivatives .

Properties

IUPAC Name

potassium;2-(3,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4.K/c1-11-7-12(2)19-14(8-11)15(20(22)23)10-16(21-19)13-5-6-17(24-3)18(9-13)25-4;/h5-10H,1-4H3,(H,22,23);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRPRYLSPGZRQM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(=O)[O-])C.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18KNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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